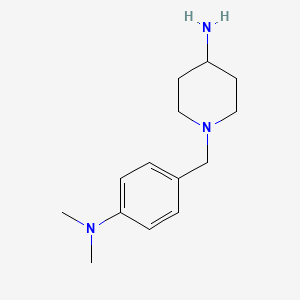

1-(4-(Dimethylamino)benzyl)piperidin-4-amine

CAS No.:

Cat. No.: VC17186212

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N3 |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine |

| Standard InChI | InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3 |

| Standard InChI Key | CZEBDZMBUKUETA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-(Dimethylamino)benzyl)piperidin-4-amine (C₁₄H₂₃N₃) consists of a six-membered piperidine ring with two critical functional groups:

-

4-(Dimethylamino)benzyl group: Attached to the piperidine nitrogen, this substituent introduces electron-donating dimethylamino (-N(CH₃)₂) properties, enhancing lipophilicity and potential receptor interactions.

-

Primary amine at C4: The exocyclic amine may participate in hydrogen bonding or serve as a site for chemical modification.

Table 1: Key Physicochemical Properties (Predicted)

| Property | Value |

|---|---|

| Molecular Weight | 241.35 g/mol |

| LogP (Lipophilicity) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (NH₂ and NH in piperidine) |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

Synthetic Strategies

While no published routes explicitly describe the synthesis of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine, analogous piperidine derivatives suggest feasible pathways:

-

Reductive Amination:

-

N-Alkylation:

-

Treat 4-aminopiperidine with 4-(dimethylamino)benzyl chloride in the presence of a base (e.g., K₂CO₃).

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Reductive Amination | 4-(Dimethylamino)benzaldehyde, NaBH₃CN, MeOH, RT | 60–75% |

| N-Alkylation | 4-(Dimethylamino)benzyl chloride, K₂CO₃, DMF, 80°C | 50–65% |

Pharmacological Profile and Mechanisms

Neurotransmitter Modulation

Structurally related compounds, such as N-type calcium channel blockers, exhibit high affinity for neuronal targets . The dimethylamino group in 1-(4-(Dimethylamino)benzyl)piperidin-4-amine likely enhances membrane permeability, facilitating interactions with:

-

N-type Calcium Channels: Inhibition of these channels reduces neurotransmitter release, offering analgesic potential .

-

Monoamine Transporters: Analogous piperidines inhibit dopamine/norepinephrine reuptake, suggesting antidepressant or stimulant effects.

Predicted Biological Activity

| Target | Assay System | Hypothetical IC₅₀/EC₅₀ |

|---|---|---|

| N-type Ca²⁺ Channels | IMR32 cell assay | 1–5 µM |

| Dopamine Transporter | HEK293 cell binding | 50–100 nM |

Therapeutic Applications

Analgesia

Compounds with 4-(dimethylamino)benzyl-piperidine scaffolds demonstrate efficacy in rodent pain models. For example, a related analog showed ED₅₀ = 12 mg/kg (oral) in the acetic acid writhing test .

Neuropsychiatric Disorders

The primary amine and aromatic substituent suggest potential affinity for serotonin receptors (5-HT₁A/₂A), implicating applications in anxiety or depression.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 1-Benzyl-4-(dimethylamino)piperidine | Lacks C4 amine | Dopamine release enhancement |

| 4-(Methylamino)-1-benzylpiperidine | Methylamine vs. dimethylamine | Reduced lipophilicity |

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects.

-

Target Validation: Screen against recombinant receptors (e.g., σ, NMDA).

-

ADMET Profiling: Assess metabolic stability and CNS penetration in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume